2,2'-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL
Description
2,2'-[[2-[(2-Hydroxyethyl)amino]ethyl]imino]bisethanol, also known as N-Ethyldiethanolamine (EDEA) or Ethylbis(2-hydroxyethyl)amine, is a tertiary amine polyol with the molecular formula C₆H₁₅NO₂ (MW: 149.19 g/mol). Structurally, it consists of an ethyl group linked to two ethanol moieties via an imino (–NH–) bridge (Figure 1). This compound is characterized by its dual hydrophilic (hydroxyl and amine groups) and lipophilic (ethyl chain) properties, making it versatile in industrial applications such as:
- Pharmaceuticals: As a pH adjuster or intermediate in drug synthesis .
- Coatings and Resins: Acting as a curing agent or emulsifier due to its ability to form stable hydrogen bonds .
- Gas Treatment: Capturing acidic gases (e.g., CO₂, H₂S) via amine scrubbing .
EDEA is commercially available under synonyms such as 2,2′-(Ethylazanediyl)diethanol and Diethanolethylamine.
Properties
IUPAC Name |
2-[2-[bis(2-hydroxyethyl)amino]ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O3/c11-6-2-9-1-3-10(4-7-12)5-8-13/h9,11-13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTNPTIVLIQFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCO)CCO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209224 | |
| Record name | 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60487-26-5 | |
| Record name | 2,2′-[[2-[(2-Hydroxyethyl)amino]ethyl]imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60487-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060487265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[2-[(2-hydroxyethyl)amino]ethyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-[2-[Bis(2-hydroxyethyl)amino]ethylamino]ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2S8F7R5F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Synthetic Strategy
- Starting Materials: Typically, ethylenediamine or related polyamines serve as the backbone, which undergoes hydroxyethylation.
- Hydroxyethylation: This step involves the reaction of amine groups with ethylene oxide or 2-chloroethanol under controlled conditions to introduce hydroxyethyl substituents.
- Imine Formation: The bisethanol imino linkage is formed by condensation reactions involving amine groups and appropriate aldehydes or through stepwise addition of hydroxyethyl groups to diamines.
Reaction Conditions
- Temperature: Controlled moderate heating (60–80 °C) is typical to facilitate hydroxyethylation without decomposition.
- Pressure: Reactions involving ethylene oxide often require pressure vessels or autoclaves due to the gaseous nature of ethylene oxide.
- Catalysts: Acidic or basic catalysts may be employed to enhance reaction rates and selectivity.
- Solvents: Polar solvents such as water or alcohols support the hydroxyethylation process.
Industrial Scale Synthesis
While detailed industrial protocols specific to this compound are scarce, analogous compounds with similar structures are synthesized via continuous flow reactors allowing precise control over reaction parameters, improving yield and purity. Post-reaction purification typically involves distillation under reduced pressure and crystallization.
Detailed Preparation Procedure (Literature-Based Example)
A representative synthetic route adapted from analogous hydroxyethylamine preparations is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Ethylenediamine + Ethylene oxide | Formation of N-(2-hydroxyethyl)ethylenediamine intermediate |
| 2 | Intermediate + further hydroxyethylation | Introduction of additional hydroxyethyl groups to form bis(hydroxyethyl)amine moieties |
| 3 | Controlled condensation to form imino linkage | Formation of this compound |
| 4 | Purification by distillation (143–148 °C at 1.3–1.6 kPa) | Isolation of pure product with >98% purity |
This method yields approximately 86% product efficiency, with the reaction temperature carefully maintained between 65–80 °C during hydroxyethylation.
Comparative Analysis with Related Compounds
| Feature | This compound | Analogous Compound: 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol |
|---|---|---|
| Molecular Weight | 235.32 g/mol | 317.52 g/mol |
| Alkyl Chain Length | Short (hydroxyethyl groups) | Longer (dodecyloxy chain) |
| Preparation Complexity | Moderate | Higher due to longer alkyl chain and surfactant properties |
| Industrial Application Focus | Intermediate for pharmaceuticals and dyes | Surfactants, emulsifiers, nanoparticle synthesis |
The shorter hydroxyethyl chains in this compound make it more hydrophilic and suitable as an intermediate, whereas longer alkyl chains confer surfactant properties in related compounds.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Condition | Notes |
|---|---|---|
| Starting materials | Ethylenediamine, ethylene oxide | High purity reagents recommended |
| Temperature | 60–80 °C | Controlled heating to avoid side reactions |
| Pressure | Atmospheric to mild pressure | Elevated pressure for ethylene oxide reactions |
| Catalyst | Acidic or basic catalysts | Enhances hydroxyethylation efficiency |
| Reaction time | 3–6 hours | Dependent on scale and conditions |
| Purification method | Vacuum distillation, crystallization | Ensures high purity (>98%) |
| Yield | 85–90% | Optimized with controlled parameters |
Chemical Reactions Analysis
Types of Reactions
2,2’-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of ethers, esters, and other substituted derivatives.
Scientific Research Applications
2,2’-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the preparation of buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2,2’-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL involves its ability to form stable complexes with metal ions, which is crucial in coordination chemistry. The compound’s hydroxyl and amino groups allow it to interact with various molecular targets, facilitating reactions and stabilizing intermediates. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzymatic activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares EDEA with structurally or functionally related ethanolamine derivatives:
Structural and Functional Differences
- EDEA vs. AEEA: While both contain ethanol and amine groups, AEEA’s ethylenediamine backbone provides two primary amines, increasing its reactivity in crosslinking reactions (e.g., epoxy resins) . EDEA’s tertiary amine structure reduces nucleophilicity but enhances solubility in organic solvents.
- EDEA vs. Octyl Derivative: The octyl chain in 2,2'-(octylimino)bisethanol increases hydrophobicity, making it suitable for non-polar formulations like lubricants . EDEA’s ethyl group offers a balance for aqueous-organic hybrid systems.
- EDEA vs. Schiff Bases : Schiff bases (e.g., Compound II in ) incorporate aromatic rings, enabling π-π interactions for stronger metal surface adsorption. EDEA lacks aromaticity, limiting its corrosion inhibition efficiency but improving biocompatibility for pharmaceuticals.
Research Findings and Data
Physicochemical Properties
| Property | EDEA | AEEA | Octyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 149.19 | 104.15 | 241.35 |
| Boiling Point (°C) | 246–250 | 238–240 | >300 |
| Solubility in Water | Miscible | Miscible | Limited |
| pKa (amine group) | ~9.5 | ~10.2 | ~8.8 |
Data synthesized from .
Biological Activity
Chemical Identity
- Common Name: 2,2'-[[2-[(2-hydroxyethyl)amino]ethyl]imino]bisethanol
- CAS Number: 84083-24-9
- Molecular Formula: C10H25N3O3
- Molecular Weight: 235.324 g/mol
- Density: 1.151 g/cm³
- Boiling Point: 422.1°C at 760 mmHg
- Flash Point: 209.1°C
This compound is a polyfunctional amine with potential applications in various biological contexts, including drug formulation and biochemical research.
The biological activity of this compound primarily derives from its structure, which allows it to interact with biological molecules such as proteins and nucleic acids. It functions as a ligand for various receptors and can modulate enzymatic activities.
Pharmacological Studies
Recent studies have highlighted its potential pharmacological effects:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing oxidative stress in cellular models.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies have shown that this compound has antimicrobial activity against a range of pathogens, making it a candidate for further investigation in pharmaceutical formulations.
Safety and Toxicology
Safety assessments indicate that this compound can cause skin irritation upon contact, necessitating careful handling in laboratory settings . Long-term toxicity studies are still required to fully understand the safety profile of the compound.
Case Study 1: Neuroprotection in Cell Cultures
A study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results showed:
- Cell Viability : Increased cell survival rates by approximately 40% compared to untreated controls.
- Mechanism : The compound reduced reactive oxygen species (ROS) levels significantly.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli revealed:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both bacterial strains.
- Implications : These findings suggest that the compound could be developed into an antimicrobial agent for topical applications.
Data Summary Table
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 84083-24-9 |
| Molecular Weight | 235.324 g/mol |
| Density | 1.151 g/cm³ |
| Boiling Point | 422.1°C |
| Flash Point | 209.1°C |
| Antioxidant Activity | Significant |
| Neuroprotective Effects | Yes |
| Antimicrobial Activity | Yes |
Q & A
Q. What are the recommended synthesis routes for 2,2'-[[2-[(2-hydroxyethyl)amino]ethyl]imino]bisethanol, and how do reaction conditions influence yield?
Methodology:
- Stepwise condensation: React ethanolamine derivatives (e.g., 2-aminoethanol) with aldehydes or ketones under controlled pH (neutral to mildly basic) to form imino linkages. For example, reacting 2-[(2-hydroxyethyl)amino]ethanol with glyoxal may yield the target compound via Schiff base formation .
- Catalytic optimization: Use transition metal catalysts (e.g., Cu²⁺) to accelerate imino bond formation while minimizing side reactions like oligomerization .
- Yield analysis: Monitor reaction progress via LC-MS or NMR spectroscopy. Typical yields range from 60–80% under anhydrous conditions, but moisture-sensitive intermediates require inert atmospheres .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?
Methodology:
- X-ray crystallography: Single-crystal analysis using SHELX programs (e.g., SHELXL) resolves bond angles and confirms imino connectivity. However, hygroscopicity complicates crystal growth, necessitating rapid data collection .
- NMR spectroscopy: ¹H and ¹³C NMR (D₂O or CDCl₃) identify proton environments (e.g., δ 3.4–3.7 ppm for ethyleneoxy groups). DEPT-135 distinguishes primary vs. secondary alcohols .
- Mass spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 221.16 (theoretical: 221.18) .
Q. What are the key reactivity profiles of this compound, and how do functional groups influence its stability?
Methodology:
- Acid-base reactivity: The tertiary amine and hydroxyl groups participate in salt formation (e.g., with HCl) but degrade under strong acids (pH < 2) or bases (pH > 12), releasing ethanolamine byproducts .
- Thermal stability: TGA-DSC shows decomposition above 200°C, with exothermic peaks indicating oxidative degradation .
- Incompatibilities: Avoid peroxides, isocyanates, and halogenated solvents due to exothermic decomposition .
Advanced Research Questions
Q. How do computational models predict the chelation behavior of this compound with transition metals, and what experimental validations exist?
Methodology:
- DFT calculations: Optimize metal-ligand geometries (e.g., Cu²⁺ or Fe³⁺) using Gaussian09 at the B3LYP/6-31G* level. Predicted stability constants (log K) align with experimental potentiometric titrations .
- Spectroscopic validation: UV-Vis (λ ~600 nm for Cu²⁺ complexes) and EPR confirm octahedral coordination .
Q. What contradictions exist in reported biological activity data, and how can experimental design address them?
Methodology:
- Contradiction: Some studies report low cytotoxicity (IC₅₀ > 100 μM), while others note apoptosis induction in fibroblasts at 50 μM .
- Resolution: Standardize cell lines (e.g., HEK293 vs. HeLa) and exposure times (24h vs. 48h). Use flow cytometry to distinguish necrotic vs. apoptotic pathways .
Q. How does the compound’s conformational flexibility impact its application in supramolecular chemistry?
Methodology:
- Molecular dynamics (MD): Simulate rotational freedom of the imino group (AMBER force field). Flexible regions correlate with poor host-guest binding (e.g., cyclodextrins) .
- Crystallographic evidence: SHELX-refined structures show variable dihedral angles (30–90°) in different solvent systems .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?
Methodology:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
